molecular formula C8H5ClF4 B6314929 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene CAS No. 1805521-27-0

2-Chloro-4-fluoro-5-(trifluoromethyl)toluene

Cat. No.: B6314929
CAS No.: 1805521-27-0
M. Wt: 212.57 g/mol
InChI Key: JNEHSUVGZLWSHC-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-(trifluoromethyl)toluene is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a toluene backbone. This compound is a colorless to light yellow liquid with a distinct odor. It is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene involves the reaction of 2-Chloro-4-fluorotoluene with trifluoromethylating agents. The reaction typically requires the presence of a catalyst, such as aluminum chloride, and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound often involves multi-step processes. For example, starting with 2-Chloro-4-fluorotoluene, the compound undergoes trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction is conducted in a reactor equipped with a condenser to manage the exothermic nature of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-(trifluoromethyl)toluene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-fluoro-5-(trifluoromethyl)toluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of bioactive molecules that target specific pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-5-(trifluoromethyl)toluene is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical and biological properties. This group increases the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

1-chloro-5-fluoro-2-methyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c1-4-2-5(8(11,12)13)7(10)3-6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEHSUVGZLWSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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